molecular formula C14H17BrClN3O2 B7741042 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride

Cat. No.: B7741042
M. Wt: 374.66 g/mol
InChI Key: FBWVVIFZTZBGQA-UHFFFAOYSA-N
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Description

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2.ClH/c1-8(2)5-12(14(19)20)18-13-10-6-9(15)3-4-11(10)16-7-17-13;/h3-4,6-8,12H,5H2,1-2H3,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWVVIFZTZBGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride typically involves multiple steps. One common method starts with the bromination of anthranilic acid to obtain 5-bromo anthranilic acid. This intermediate is then reacted with isonictinoly chloride in the presence of acetic anhydride to form 6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one . Further reactions with p-amino acetophenone and subsequent cyclization steps yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a quinazoline core with a bromo substituent and a pentanoic acid side chain makes it a valuable compound for drug development and research.

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